![molecular formula C19H30N2O3 B5713062 1-cyclopentyl-4-(2,3,4-trimethoxybenzyl)piperazine](/img/structure/B5713062.png)
1-cyclopentyl-4-(2,3,4-trimethoxybenzyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Cyclopentyl-4-(2,3,4-trimethoxybenzyl)piperazine, also known as CTMP, is a synthetic compound that belongs to the family of piperazine derivatives. It has been widely studied for its potential use in scientific research, particularly in the field of neuroscience. CTMP is a potent and selective inhibitor of the dopamine transporter, which makes it a valuable tool for studying the role of dopamine in the brain.
Mécanisme D'action
The mechanism of action of 1-cyclopentyl-4-(2,3,4-trimethoxybenzyl)piperazine is based on its ability to inhibit the dopamine transporter. This transporter is responsible for the reuptake of dopamine from the synaptic cleft, which is a crucial step in the regulation of dopamine signaling in the brain. By inhibiting this transporter, 1-cyclopentyl-4-(2,3,4-trimethoxybenzyl)piperazine increases the concentration of dopamine in the synaptic cleft, which can lead to a range of effects on neuronal activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-cyclopentyl-4-(2,3,4-trimethoxybenzyl)piperazine are complex and depend on the specific experimental conditions. In general, 1-cyclopentyl-4-(2,3,4-trimethoxybenzyl)piperazine has been shown to increase the concentration of dopamine in the synaptic cleft, which can lead to increased neuronal activity. This can have a range of effects on behavior and cognition, including increased motivation, attention, and learning.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-cyclopentyl-4-(2,3,4-trimethoxybenzyl)piperazine for lab experiments is its selectivity for the dopamine transporter. This allows researchers to specifically target dopamine signaling in the brain without affecting other neurotransmitter systems. However, 1-cyclopentyl-4-(2,3,4-trimethoxybenzyl)piperazine also has some limitations, including its relatively short half-life and the need for careful dosing to avoid toxicity.
Orientations Futures
There are many potential future directions for research on 1-cyclopentyl-4-(2,3,4-trimethoxybenzyl)piperazine and its effects on dopamine signaling in the brain. One promising area of research is the use of 1-cyclopentyl-4-(2,3,4-trimethoxybenzyl)piperazine as a tool to study the role of dopamine in addiction and substance abuse. 1-cyclopentyl-4-(2,3,4-trimethoxybenzyl)piperazine may also have potential therapeutic applications for disorders such as attention deficit hyperactivity disorder (ADHD) and Parkinson's disease. Additionally, further research is needed to fully understand the biochemical and physiological effects of 1-cyclopentyl-4-(2,3,4-trimethoxybenzyl)piperazine and its potential limitations for use in lab experiments.
Méthodes De Synthèse
The synthesis of 1-cyclopentyl-4-(2,3,4-trimethoxybenzyl)piperazine involves several steps, starting with the reaction of 2,3,4-trimethoxybenzaldehyde with cyclopentylamine to form the corresponding Schiff base. This intermediate is then reduced with sodium borohydride to yield the amine, which is subsequently reacted with piperazine in the presence of a catalyst to give the final product.
Applications De Recherche Scientifique
1-cyclopentyl-4-(2,3,4-trimethoxybenzyl)piperazine has been used extensively in scientific research as a tool to study the role of dopamine in the brain. It has been shown to be a potent and selective inhibitor of the dopamine transporter, which is responsible for the reuptake of dopamine from the synaptic cleft. By inhibiting this transporter, 1-cyclopentyl-4-(2,3,4-trimethoxybenzyl)piperazine increases the concentration of dopamine in the synaptic cleft, which can have a range of effects on neuronal activity.
Propriétés
IUPAC Name |
1-cyclopentyl-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O3/c1-22-17-9-8-15(18(23-2)19(17)24-3)14-20-10-12-21(13-11-20)16-6-4-5-7-16/h8-9,16H,4-7,10-14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGERJTZTVIDYOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)CN2CCN(CC2)C3CCCC3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclopentyl-4-(2,3,4-trimethoxybenzyl)piperazine |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.